molecular formula C7H6F3N B037677 2,4,5-Trifluoro-3-methylaniline CAS No. 119916-26-6

2,4,5-Trifluoro-3-methylaniline

Cat. No. B037677
M. Wt: 161.12 g/mol
InChI Key: IQAXTTBBFAQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluoro-3-methylaniline, also known as TFMA, is a chemical compound that belongs to the class of fluoroanilines. It is widely used in scientific research due to its unique properties, including its ability to act as a versatile building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 2,4,5-Trifluoro-3-methylaniline is not fully understood, but it is believed to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. 2,4,5-Trifluoro-3-methylaniline has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Biochemical And Physiological Effects

2,4,5-Trifluoro-3-methylaniline has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent antifungal activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. 2,4,5-Trifluoro-3-methylaniline has also been shown to exhibit potent antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Advantages And Limitations For Lab Experiments

2,4,5-Trifluoro-3-methylaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It is also a versatile building block in organic synthesis, which makes it an important intermediate in the development of new pharmaceuticals and agrochemicals. However, 2,4,5-Trifluoro-3-methylaniline has some limitations for lab experiments. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2,4,5-Trifluoro-3-methylaniline in scientific research. One direction is the development of new pharmaceuticals and agrochemicals based on 2,4,5-Trifluoro-3-methylaniline and its derivatives. Another direction is the investigation of the mechanism of action of 2,4,5-Trifluoro-3-methylaniline and its derivatives to better understand their biological activities. Additionally, the development of new synthesis methods for 2,4,5-Trifluoro-3-methylaniline and its derivatives could lead to improved yields and purity. Finally, the investigation of the toxicological effects of 2,4,5-Trifluoro-3-methylaniline and its derivatives could lead to the development of safer handling procedures and the identification of potential therapeutic uses.

Scientific Research Applications

2,4,5-Trifluoro-3-methylaniline has been extensively used in scientific research due to its unique properties. It can act as a versatile building block in organic synthesis, which makes it an important intermediate in the development of new pharmaceuticals and agrochemicals. 2,4,5-Trifluoro-3-methylaniline has also been used as a starting material for the synthesis of various heterocyclic compounds, which have been shown to exhibit potent biological activities.

properties

CAS RN

119916-26-6

Product Name

2,4,5-Trifluoro-3-methylaniline

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,4,5-trifluoro-3-methylaniline

InChI

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3

InChI Key

IQAXTTBBFAQERT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1F)F)N)F

Canonical SMILES

CC1=C(C(=CC(=C1F)F)N)F

synonyms

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To acetic acid (350 ml) are added 5% Pd-C (3.5 g) and 2,3,6-trifluoro-5-nitrotoluene (35 g) and the mixture is subjected to catalytic reduction at room temperature under atomospheric pressure. 5% Pd-C is filtered off and the acetic acid is distilled off under reduced pressure. The residue is poured into ice-water, neutralized, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure and the obtained residue is distilled under reduced pressure to give 2,4,5-trifluoro-3-methylaniline (22.86 g), as yellow crystals, b.p. 85° C./20 mmHg.
Name
2,3,6-trifluoro-5-nitrotoluene
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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